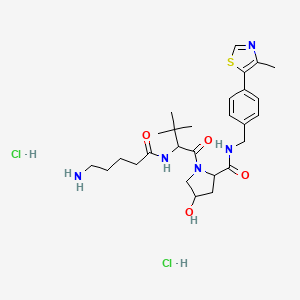

(S,R,S)-AHPC-C4-NH2 dihydrochloride

Description

Evolution and Significance of Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology Research

The most prominent application of TPD is the Proteolysis-Targeting Chimera (PROTAC) technology. nih.gov First conceptualized in 2001, PROTACs are heterobifunctional molecules designed with three key components: a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. wikipedia.orgnih.gov This elegant design brings the POI into close proximity with the E3 ligase, inducing the ubiquitination of the target and marking it for destruction by the proteasome. rsc.org

The evolution of PROTACs has been marked by significant milestones, moving from early peptide-based ligands to entirely cell-permeable small molecules. nih.gov This progression has expanded their applicability and established them as invaluable tools in chemical biology for validating protein targets and exploring complex biological pathways. nih.gov The significance of PROTACs lies in their unique mechanism, which offers several advantages over traditional inhibitors. These include the ability to target non-enzymatic functions of proteins, overcome resistance mechanisms driven by target overexpression or mutation, and achieve enhanced selectivity through the formation of a stable ternary complex (POI-PROTAC-E3 ligase). nih.govnih.gov As a result, several PROTACs have advanced into human clinical trials, demonstrating their therapeutic promise. nih.govnih.gov

The Ubiquitin-Proteasome System (UPS) in Cellular Homeostasis and Disease Research

The effectiveness of PROTACs is entirely dependent on hijacking the Ubiquitin-Proteasome System (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. nih.govnih.gov The UPS plays a crucial role in maintaining cellular protein quality control (proteostasis) by selectively removing misfolded, damaged, or short-lived regulatory proteins. nih.govnih.govbrynmawr.edu This process is essential for a vast array of cellular functions, including cell cycle progression, signal transduction, and transcription. nih.govnih.gov

The degradation process is a highly regulated enzymatic cascade. youtube.com

Activation: A ubiquitin-activating enzyme (E1) activates a small protein called ubiquitin in an ATP-dependent manner. youtube.com

Conjugation: The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2). youtube.com

Ligation: A ubiquitin ligase (E3) recognizes a specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. youtube.com

The repeated addition of ubiquitin molecules creates a polyubiquitin (B1169507) chain, which acts as a degradation signal. wikipedia.orgyoutube.com The 26S proteasome, a large multi-catalytic protease complex, then recognizes and degrades the polyubiquitinated protein into small peptides. youtube.comyoutube.com Dysregulation of the UPS is implicated in the pathogenesis of numerous diseases, making it a compelling target for therapeutic intervention. nih.govyoutube.com

Overview of (S,R,S)-AHPC-C4-NH2 Dihydrochloride (B599025) within the Landscape of TPD Research Building Blocks

Within the expanding toolbox for TPD research, (S,R,S)-AHPC-C4-NH2 dihydrochloride stands out as a key building block for the synthesis of bespoke PROTACs. biocat.commedchemexpress.comtargetmol.com This compound is a pre-synthesized E3 ligase ligand-linker conjugate, designed to streamline the development of novel protein degraders. medchemexpress.combpsbioscience.com

The structure of this compound consists of two crucial functional parts:

(S,R,S)-AHPC: This moiety, also known as VH032, is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. medchemexpress.commedchemexpress.comselleckchem.comlumiprobe.com The specific (S,R,S) stereoisomer is the active form that ensures effective recruitment of the VHL protein. sigmaaldrich.com

C4-NH2 Linker: This component is an alkyl linker terminating in a primary amine (-NH2) group. bpsbioscience.combpsbioscience.com Specifically, it is a 5-aminopentanamido linker. xcessbio.com This amine serves as a versatile chemical handle, allowing researchers to readily conjugate a ligand for their specific protein of interest via standard amide bond formation or other coupling chemistries. medchemexpress.com

By providing a ready-to-use VHL ligand attached to a functionalized linker, this compound accelerates the design-synthesis-test cycle of PROTAC development. Researchers have utilized this building block to create PROTACs for various targets, a notable example being the degradation of EED (Embryonic Ectoderm Development), a core subunit of the Polycomb Repressive Complex 2 (PRC2). biocat.commedchemexpress.comtargetmol.commedchemexpress.commedchemexpress.com The dihydrochloride salt form often provides improved water solubility and stability for handling and reaction setup. medchemexpress.com

Compound Data Tables

Table 1: Chemical Identity of (S,R,S)-AHPC-C4-NH2

| Identifier | Data | Source(s) |

|---|---|---|

| Full Chemical Name | (2S,4R)-1-[(2S)-2-(5-aminopentanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide | xcessbio.com |

| Common Synonyms | VH032-C4-NH2 | medchemexpress.commedchemexpress.com |

| Core E3 Ligand | (S,R,S)-AHPC; VH032 | medchemexpress.comlumiprobe.comsigmaaldrich.com |

| Recruited E3 Ligase | von Hippel-Lindau (VHL) | medchemexpress.commedchemexpress.comselleckchem.com |

| CAS Number (Free Base) | 2138439-53-7 | medchemexpress.combpsbioscience.combpsbioscience.com |

Table 2: Physicochemical Properties of (S,R,S)-AHPC-C4-NH2 (Free Base)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C27H39N5O4S | bpsbioscience.combpsbioscience.comxcessbio.com |

| Molecular Weight | 529.7 g/mol | bpsbioscience.combpsbioscience.com |

| Appearance | Solid | bpsbioscience.com |

| Linker Type | Alkyl (5-aminopentanamido) | xcessbio.com |

| Functional Group for Conjugation | Primary Amine (-NH2) | medchemexpress.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H41Cl2N5O4S |

|---|---|

Molecular Weight |

602.6 g/mol |

IUPAC Name |

1-[2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C27H39N5O4S.2ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);2*1H |

InChI Key |

QBJGQVIKGJREIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl |

Origin of Product |

United States |

Foundational Principles of E3 Ubiquitin Ligase Recruitment in Protac Design

Mechanisms of E3 Ligase Substrate Recognition and Ubiquitination

The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for the degradation of a vast array of proteins, thereby regulating numerous cellular functions. The specificity of this system is primarily dictated by a family of over 600 E3 ubiquitin ligases. nih.gov These enzymes are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin, a small regulatory protein, to a lysine (B10760008) residue on the substrate. This process, known as ubiquitination, typically results in the formation of a polyubiquitin (B1169507) chain that acts as a signal for the proteasome to degrade the tagged protein. plos.org

E3 ligases recognize their substrates through specific protein motifs known as "degrons". nih.govbohrium.com These degrons can be constitutively present on a substrate or can be conditionally exposed or modified, for instance, through post-translational modifications like phosphorylation or hydroxylation, allowing for regulated protein degradation. bohrium.com

E3 ligases can be broadly categorized into two main classes based on their mechanism of ubiquitin transfer: HECT (Homologous to the E6AP Carboxyl Terminus) domain E3s and RING (Really Interesting New Gene)-finger/U-box domain E3s. plos.org The Cullin-RING Ligases (CRLs) are the largest family of E3 ligases and are multi-subunit complexes that utilize a cullin protein as a scaffold. pdx.edu These complexes typically consist of a RING-box protein that recruits the E2 ubiquitin-conjugating enzyme, a cullin scaffold, and a substrate receptor protein that provides specificity. pdx.edu

The von Hippel-Lindau (VHL) E3 Ligase Complex as a Canonical PROTAC Target

The von Hippel-Lindau (VHL) E3 ligase complex is one of the most well-characterized and widely utilized E3 ligases in the development of PROTACs. Its broad tissue expression and the availability of potent, well-characterized small molecule ligands make it an attractive target for hijacking by PROTACs.

Structural and Functional Aspects of VHL in Protein Degradation Pathways

The VHL protein acts as the substrate recognition subunit of the CRL2VHL E3 ligase complex. nih.gov This complex is composed of the VHL protein, Elongin B, Elongin C, Cullin 2 (Cul2), and Ring-box protein 1 (Rbx1). researchgate.netaxonmedchem.com VHL itself consists of two main domains: a β-domain that is responsible for substrate binding and an α-domain that interacts with Elongin C. nih.gov The VHL-Elongin B-Elongin C (VBC) trimer then recruits Cul2, which in turn binds to Rbx1, the catalytic component that recruits the ubiquitin-loaded E2 enzyme. nih.govpnas.org

The primary and most well-understood function of the VHL E3 ligase complex is the regulation of the hypoxia-inducible factor-1α (HIF-1α), a transcription factor that plays a central role in the cellular response to low oxygen levels. nih.govnih.gov Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). tandfonline.com This post-translational modification creates a degron that is recognized and bound by the β-domain of VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. researchgate.nettandfonline.com

Ligand Recognition by the VHL E3 Ligase for PROTAC Assembly

The discovery of small molecules that can mimic the hydroxyproline (B1673980) motif of HIF-1α and bind to the substrate recognition pocket of VHL has been a pivotal moment for the development of PROTACs. acs.org These small molecule VHL ligands serve as the E3 ligase-recruiting component of the PROTAC.

(S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a synthetic E3 ligase ligand-linker conjugate that incorporates a potent VHL ligand based on the (S,R,S)-AHPC core structure. medchemexpress.combpsbioscience.com The (S,R,S)-AHPC moiety is designed to bind with high affinity to the same pocket on VHL that recognizes the hydroxylated HIF-1α. The "C4-NH2" portion of the molecule is a four-carbon linker with a terminal amine group. This linker serves as an attachment point for a ligand that will bind to the target protein of interest, thus completing the PROTAC molecule. The dihydrochloride salt form often enhances the solubility and stability of the compound. nih.gov

The development of such VHL ligands has been instrumental in creating a wide array of PROTACs targeting various disease-relevant proteins for degradation. sigmaaldrich.com Specifically, (S,R,S)-AHPC-C4-NH2 has been utilized in the synthesis of PROTACs targeting Embryonic Ectoderm Development (EED). medchemexpress.combpsbioscience.com

Interactive Data Table: Properties of (S,R,S)-AHPC-C4-NH2 dihydrochloride

| Property | Value |

| Synonyms | VH032-C4-NH2 dihydrochloride |

| Molecular Formula | C26H40Cl2N4O3S |

| Molecular Weight | 575.59 g/mol |

| Function | VHL ligand for PROTAC synthesis |

| Target E3 Ligase | von Hippel-Lindau (VHL) |

S,r,s Ahpc C4 Nh2 Dihydrochloride As a Vhl Ligand Linker Conjugate

Chemical Derivation and Stereochemical Importance of the (S,R,S)-AHPC Moiety as a VHL Ligand

The (S,R,S)-AHPC moiety is a crucial component, serving as the high-affinity ligand for the VHL protein. medchemexpress.comnih.govmedchemexpress.commedchemexpress.comselleckchem.com Its chemical synthesis is a multi-step process that requires precise control over stereochemistry. A representative synthetic route for a closely related analog, (S,R,S)-AHPC-Me hydrochloride, involves key steps such as amide coupling and the formation of a thiazole (B1198619) ring, ultimately yielding the desired stereoisomer. a2bchem.com The synthesis of such VHL ligands often starts from chiral precursors like N-Boc-(2S,4R)-4-hydroxyproline to establish the correct stereocenters. a2bchem.com

The stereochemistry of the AHPC moiety, specifically the (S,R,S) configuration, is paramount for its effective binding to the VHL E3 ligase. a2bchem.commedchemexpress.com This precise three-dimensional arrangement allows the molecule to fit optimally into the binding pocket of the VHL protein. The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov In particular, the hydroxyproline (B1673980) (Hyp) residue within the ligand plays a critical role. The C4-exo conformation of the hydroxyproline ring is stabilized by a gauche effect, which facilitates an n→π* interaction between the N-terminal carbonyl oxygen and the C-terminal carbonyl's π* orbital. This interaction is crucial for maintaining the trans configuration of the amide bond, a key structural requirement for VHL binding. nih.gov Any deviation from the (S,R,S) stereochemistry can lead to a significant loss of binding affinity and, consequently, a reduction or complete loss of the resulting PROTAC's efficacy. nih.gov

Role of the C4-NH2 Alkyl Chain as a Modular Linker Component

Influence of Linker Length and Flexibility on PROTAC Architecture

The length and flexibility of the linker are determining factors in the efficacy of a PROTAC. arxiv.org The linker must be long enough to span the distance between the VHL E3 ligase and the target protein, allowing for the formation of a stable and productive ternary complex. nih.govnih.gov A linker that is too short may lead to steric clashes, preventing the simultaneous binding of both proteins. nih.gov Conversely, an excessively long linker might not effectively bring the two proteins into the close proximity required for efficient ubiquitination. arxiv.org

The four-carbon alkyl chain (C4) of (S,R,S)-AHPC-C4-NH2 offers a degree of conformational flexibility, which can be advantageous in allowing the PROTAC to adopt an optimal orientation for ternary complex formation. researchgate.net However, the flexibility of alkyl chains can also be a drawback, as it may come with an entropic penalty upon binding. nih.gov The choice of an alkyl linker over more hydrophilic options like polyethylene (B3416737) glycol (PEG) can also influence the physicochemical properties of the PROTAC, such as its cell permeability. acs.org While hydrophobic linkers can enhance cell permeability, hydrophilic linkers can improve solubility and bioavailability. researchgate.net The optimal linker is often a balance of these properties and is specific to the target protein and the E3 ligase ligand pair. researchgate.net

Table 1: Impact of Linker Characteristics on PROTAC Properties

| Linker Characteristic | Influence on PROTAC Architecture and Function |

| Length | Determines the distance between the E3 ligase and the target protein. Optimal length is crucial for efficient ternary complex formation. |

| Flexibility | Allows the PROTAC to adopt various conformations to facilitate binding. Can have an entropic cost upon binding. |

| Composition | Affects physicochemical properties such as solubility, cell permeability, and metabolic stability. |

| Attachment Point | The site of linker connection on both the E3 ligase ligand and the target protein ligand can significantly impact the stability and geometry of the ternary complex. |

The Amine Functionality for Conjugation Chemistry in PROTAC Synthesis

The terminal primary amine (-NH2) group of the C4-NH2 linker is a key functional handle for the synthesis of PROTACs. This amine group provides a reactive site for conjugation to a ligand for the protein of interest (POI). nih.gov Several reliable and efficient chemical reactions are commonly employed for this purpose.

One of the most prevalent methods is amide bond formation . rsc.org In this reaction, the amine group of the linker is coupled with a carboxylic acid on the POI ligand. This reaction is typically facilitated by a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which activates the carboxylic acid for nucleophilic attack by the amine. a2bchem.com

Another widely used technique is reductive amination . rsc.orgsigmaaldrich.comacs.org This method involves the reaction of the primary amine with an aldehyde or ketone on the POI ligand to form an imine, which is then reduced to a stable amine linkage. This two-step, one-pot procedure is often carried out using a mild reducing agent like sodium cyanoborohydride. rsc.orgresearchgate.net

The choice of conjugation chemistry depends on the functional groups available on the POI ligand and the desired properties of the final PROTAC molecule. The robustness and versatility of these amine-based conjugation strategies have made building blocks like (S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) invaluable tools in the rapid and efficient synthesis of PROTAC libraries for drug discovery and chemical biology research. nih.govnih.gov

Table 2: Common Conjugation Chemistries for Amine-Functionalized Linkers

| Conjugation Method | Reactants on Linker and POI Ligand | Resulting Linkage | Common Reagents |

| Amide Bond Formation | Amine (linker) + Carboxylic Acid (POI ligand) | Amide | HATU, HOBt, EDC, DCC |

| Reductive Amination | Amine (linker) + Aldehyde/Ketone (POI ligand) | Secondary or Tertiary Amine | Sodium cyanoborohydride, Sodium triacetoxyborohydride (B8407120) |

Compound Names Table

| Abbreviation/Code | Full Chemical Name |

| (S,R,S)-AHPC-C4-NH2 dihydrochloride | (2S,4R)-1-((S)-2-(4-(4-aminobutyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride |

| (S,R,S)-AHPC-Me hydrochloride | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride a2bchem.com |

| VHL | von Hippel-Lindau |

| PROTAC | Proteolysis-Targeting Chimera |

| POI | Protein of Interest |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) |

| HOBt | Hydroxybenzotriazole |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| PEG | Polyethylene Glycol |

Synthetic Methodologies for Constructing Protacs Utilizing S,r,s Ahpc C4 Nh2 Dihydrochloride

General Synthetic Strategies for Assembling Bivalent PROTAC Molecules

The construction of bivalent PROTAC molecules is a modular process that involves the strategic connection of a POI ligand, an E3 ligase ligand, and a linker. nih.gov There are three primary synthetic strategies for assembling these components:

Linear Synthesis: In this approach, the linker is sequentially built onto either the POI ligand or the E3 ligase ligand, followed by the final coupling of the second ligand. This method allows for precise control over the linker synthesis but can be lengthy and require multiple purification steps.

Convergent Synthesis: This is the most common and efficient strategy for PROTAC assembly. It involves the separate synthesis of the POI ligand and the E3 ligase ligand, each with a reactive functional group. These two fragments are then coupled in a single step to form the final PROTAC. This approach is highly modular, allowing for the rapid generation of PROTAC libraries with different linkers, POI ligands, or E3 ligase ligands. nih.gov The use of pre-synthesized building blocks like (S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a prime example of a convergent strategy.

"On-DNA" Synthesis: For the creation of vast PROTAC libraries for screening purposes, DNA-encoded library (DEL) technology can be employed. In this method, each unique PROTAC molecule is attached to a unique DNA sequence that acts as a barcode, allowing for the simultaneous screening of millions of compounds.

The choice of synthetic strategy often depends on the complexity of the ligands, the desired linker, and the scale of the synthesis. For targeted PROTAC development, convergent synthesis is generally the preferred method due to its flexibility and efficiency.

Specific Conjugation Chemistries Employing the (S,R,S)-AHPC-C4-NH2 Dihydrochloride Amine Group

The terminal primary amine of this compound is a versatile functional group that can participate in a variety of coupling reactions, allowing for the creation of diverse PROTAC structures.

Amide Bond Formation with Target Protein Ligands

Amide bond formation is the most widely used conjugation chemistry in PROTAC synthesis due to its robustness, reliability, and the stability of the resulting amide bond. chemrxiv.orgnih.gov In this reaction, the primary amine of this compound is coupled with a carboxylic acid on the POI ligand. This reaction is typically facilitated by a coupling reagent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Phosphonium salts: like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium/aminium salts: such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU). nih.gov

The choice of coupling reagent and reaction conditions (solvent, temperature, and base) can be critical, especially when dealing with complex and sensitive substrates. nih.govresearchgate.net For instance, the use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is common to neutralize the hydrochloride salts and facilitate the coupling reaction. rsc.org

A typical reaction protocol would involve dissolving the POI ligand (with a carboxylic acid) and the coupling reagent in an appropriate aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). After a short pre-activation period, this compound and a base are added, and the reaction is stirred at room temperature or slightly elevated temperatures until completion. rsc.org

Alternative Coupling Reactions for Diverse PROTAC Designs

While amide bond formation is prevalent, the exploration of alternative ligation chemistries is an active area of research to create PROTACs with improved physicochemical properties, such as enhanced cell permeability and metabolic stability. The primary amine of this compound can be utilized in several other coupling reactions:

"Click Chemistry": The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction. nih.gov To utilize this chemistry, the POI ligand would need to be functionalized with a terminal alkyne. The amine group of this compound can be converted to an azide (B81097) through a two-step process, typically involving reaction with an azide transfer reagent like triflyl azide (TfN3). The resulting azide-functionalized linker can then be "clicked" with the alkyne-modified POI ligand to form a stable triazole linkage.

Reductive Amination: This reaction forms a secondary amine linkage by reacting the primary amine of the linker with an aldehyde or ketone on the POI ligand in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB). This chemistry offers an alternative to the amide bond with different geometric and hydrogen bonding properties.

Nucleophilic Aromatic Substitution (SNAr): If the POI ligand contains an electron-deficient aromatic ring with a suitable leaving group (e.g., a fluorine or chlorine atom), the primary amine of the linker can act as a nucleophile to displace the leaving group and form a C-N bond. nih.gov

Isocyanate and Isothiocyanate Coupling: The primary amine can react with an isocyanate or isothiocyanate group on the POI ligand to form urea (B33335) or thiourea (B124793) linkages, respectively. These linkages have different hydrogen bonding patterns compared to amides and can influence the conformational preferences of the PROTAC.

The choice of coupling reaction depends on the available functional groups on the POI ligand and the desired properties of the final PROTAC molecule.

Purification and Characterization Strategies for Synthesized PROTACs

The purification and characterization of newly synthesized PROTACs are crucial steps to ensure their identity, purity, and suitability for biological evaluation. PROTACs, due to their relatively high molecular weight and often flexible linkers, can present unique challenges in this regard. acs.org

Purification Strategies:

Flash Column Chromatography: This is the most common method for the initial purification of crude PROTACs. Normal-phase silica (B1680970) gel chromatography is often employed, using a gradient of polar and non-polar solvents to separate the desired product from starting materials, reagents, and byproducts. researchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, reversed-phase HPLC is frequently used. This technique separates compounds based on their hydrophobicity and is particularly effective for purifying polar or water-soluble PROTACs.

Solid-Phase Extraction (SPE): SPE can be used as a rapid purification method, particularly for removing excess reagents and byproducts.

Characterization Techniques:

A combination of analytical techniques is used to confirm the structure and purity of the synthesized PROTACs:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for PROTAC analysis. It provides information on the purity of the sample and confirms the molecular weight of the desired product. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed chemical structure of the PROTAC, confirming the successful conjugation and the integrity of both the POI and E3 ligase ligands.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which serves as a definitive confirmation of the elemental composition of the synthesized PROTAC. rsc.org

Purity Analysis by Analytical HPLC: Analytical HPLC with UV detection is used to determine the purity of the final compound, typically aiming for >95% for in vitro biological assays. rsc.org

The successful synthesis, purification, and characterization of PROTACs using this compound are critical for advancing the development of this promising class of therapeutics. The modular nature of this building block, combined with a diverse array of chemical ligation strategies, provides a powerful platform for the creation of novel protein degraders.

Molecular and Cellular Mechanisms of Action of S,r,s Ahpc C4 Nh2 Dihydrochloride Based Protacs

Ternary Complex Formation: VHL, PROTAC, and Target Protein Interactions

The cornerstone of PROTAC action is the formation of a ternary complex, a transient structure comprising the PROTAC molecule, the VHL E3 ligase, and the protein of interest (POI). The (S,R,S)-AHPC-C4-NH2 moiety serves as the VHL-binding component of the PROTAC. The formation of this tripartite complex is a critical determinant of the subsequent efficiency of protein degradation.

Biophysical Characterization of Ternary Complex Stability and Stoichiometry

The stability and stoichiometry of the ternary complex are crucial for effective protein degradation. Biophysical techniques are employed to quantify these parameters. For instance, in the context of EED-targeted PROTACs, which are designed to degrade the Embryonic Ectoderm Development (EED) protein within the PRC2 complex, the binding affinity of the PROTAC to both EED and VHL is a key factor. Studies on EED-targeted PROTACs have shown that these molecules can bind to EED with high affinity, with reported pKD values around 9.0. nih.govweizmann.ac.il The formation of a stable ternary complex is often associated with positive cooperativity, where the binding of one protein partner to the PROTAC enhances the binding of the second protein. This cooperative binding leads to a more stable and long-lived ternary complex, which is a prerequisite for efficient ubiquitination.

| Parameter | Description | Significance for PROTAC Efficacy |

| Binding Affinity (Kd) | The dissociation constant, which measures the strength of binding between the PROTAC and its target protein (e.g., EED) and the E3 ligase (VHL). | High affinity contributes to the efficient formation of binary and ternary complexes at physiological concentrations. |

| Cooperativity (α) | A measure of how the binding of one protein to the PROTAC affects the binding of the other. An α value greater than 1 indicates positive cooperativity. | Positive cooperativity enhances the stability of the ternary complex, leading to more efficient ubiquitination and degradation. |

| Stoichiometry | The molar ratio of the components (VHL, PROTAC, and target protein) in the ternary complex. | A 1:1:1 stoichiometry is generally considered ideal for inducing proximity and subsequent ubiquitination. |

Structural Biology Approaches to Elucidating Binding Interfaces

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide invaluable high-resolution insights into the binding interfaces of the ternary complex. While a specific crystal structure for a PROTAC containing the (S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) linker with VHL and a target protein is not publicly available, the principles of ternary complex formation have been elucidated through studies of other VHL-based PROTACs. These studies reveal that the linker is not merely a passive connector but can actively participate in forming favorable contacts with both the target protein and the E3 ligase, thereby influencing the stability and conformation of the ternary complex. The orientation of the target protein relative to the VHL E3 ligase, dictated by the PROTAC's structure, is critical for positioning lysine (B10760008) residues on the target's surface for ubiquitination.

Induced Proximity and Substrate Ubiquitination

Once the ternary complex is formed, the PROTAC brings the target protein into close proximity with the VHL E3 ligase, initiating the ubiquitination cascade. This process of induced proximity is the central mechanism by which PROTACs function.

E3 Ligase-Mediated Ubiquitin Transfer to Target Proteins

The VHL E3 ligase, as part of a larger Cullin-RING ligase (CRL) complex, facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to specific lysine residues on the surface of the target protein. The formation of the ternary complex effectively positions the target protein as a substrate for the VHL E3 ligase complex. In the case of EED-targeted PROTACs, this results in the ubiquitination of EED. Interestingly, the degradation of EED can also lead to the co-degradation of other core components of the PRC2 complex, such as EZH2 and SUZ12, demonstrating the potential of this approach to dismantle entire protein complexes. nih.govweizmann.ac.il

Polyubiquitin (B1169507) Chain Formation and Recognition by the Proteasome

The initial ubiquitination event is followed by the attachment of additional ubiquitin molecules, forming a polyubiquitin chain on the target protein. This polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome then unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell.

| Step | Description | Key Molecules Involved |

| 1. Ternary Complex Formation | The PROTAC molecule simultaneously binds to the target protein (e.g., EED) and the VHL E3 ligase. | PROTAC, Target Protein, VHL |

| 2. Ubiquitin Transfer | The VHL E3 ligase complex recruits a ubiquitin-charged E2 enzyme and facilitates the transfer of ubiquitin to lysine residues on the target protein. | E1, E2, Ubiquitin, VHL complex |

| 3. Polyubiquitination | A chain of ubiquitin molecules is built upon the initially tagged lysine residue. | Ubiquitin, E1, E2, VHL complex |

| 4. Proteasomal Recognition and Degradation | The polyubiquitinated target protein is recognized and degraded by the 26S proteasome. | Polyubiquitinated Target Protein, 26S Proteasome |

Catalytic Nature of PROTAC-Mediated Protein Degradation

A key advantage of PROTACs over traditional inhibitors is their catalytic mode of action. After the polyubiquitinated target protein is released and targeted to the proteasome for degradation, the PROTAC molecule can dissociate from the complex and go on to recruit another target protein and E3 ligase. This recycling allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations. Research on EED-targeted PROTACs has demonstrated their ability to potently inhibit the enzymatic activity of the PRC2 complex (with reported pIC50 values around 8.1) and selectively inhibit the proliferation of PRC2-dependent cancer cells. nih.govweizmann.ac.il This potent activity is a direct consequence of the catalytic nature of PROTAC-mediated protein degradation.

Research Applications and Biological Insights of S,r,s Ahpc C4 Nh2 Dihydrochloride Based Protacs

Targeted Degradation of Specific Proteins of Academic Interest

PROTACs constructed using the (S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) scaffold have been instrumental in the targeted degradation of several proteins, providing valuable tools for studying their biological functions.

Degradation of EED (Embryonic Ectoderm Development) Protein and its Research Implications

PROTACs incorporating the (S,R,S)-AHPC-C4-NH2 linker system have been successfully utilized to target Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). aacrjournals.orgnih.govresearchgate.net Deregulation of PRC2 is implicated in various cancers due to its role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). aacrjournals.orgnih.gov

EED-targeting PROTACs have demonstrated the ability to potently and rapidly degrade EED. aacrjournals.orgnih.gov For instance, a PROTAC designated as "PROTAC EED degrader-2" binds to EED with high affinity (pKD of 9.27) and effectively inhibits PRC2 function (pIC50 of 8.11). medchemexpress.com This leads to a significant reduction in the protein levels of EED, as well as H3K27me3, in cancer cell lines like Karpas422. medchemexpress.com The degradation of EED is time-dependent, with protein levels decreasing within 1-2 hours of treatment. medchemexpress.commedchemexpress.com

The research implications of EED degradation are significant. By removing the entire EED protein, researchers can study the non-catalytic roles of PRC2, which are often not addressable with small molecule inhibitors that only block the enzymatic activity of another subunit, EZH2. nih.govnih.gov Furthermore, these PROTACs have been shown to selectively inhibit the proliferation of PRC2-dependent cancer cells, highlighting a potential therapeutic strategy. aacrjournals.orgnih.govresearchgate.net

Degradation of Other Polycomb Repressive Complex 2 (PRC2) Components for Functional Studies

A key finding from studies using EED-targeted PROTACs is the "co-degradation" of other core components of the PRC2 complex. aacrjournals.orgnih.gov Upon degradation of EED, researchers have observed a concurrent decrease in the levels of EZH2 and SUZ12. aacrjournals.orgnih.govresearchgate.net For example, the degrader UNC7700 potently degrades EED (DC50 = 111 nM; Dmax = 84%) and EZH2 (DC50 = 275 nM; Dmax = 86%), and to a lesser extent, SUZ12 (Dmax = 44%) in a diffuse large B-cell lymphoma cell line. nih.gov Similarly, another EED-targeted PROTAC, UNC6852, induces the proteasomal degradation of EED, EZH2, and SUZ12. nih.govsigmaaldrich.com

This phenomenon provides a powerful method for the functional knockout of the entire PRC2 complex, allowing for a more comprehensive understanding of its role in gene regulation and disease. The ability to degrade wild-type and mutant forms of EZH2 further underscores the potential of this approach to overcome resistance mechanisms that can arise with traditional EZH2 inhibitors. nih.govsigmaaldrich.com

Extension to Other Target Proteins via Appropriate Ligand Conjugation (e.g., BET, MEK1/2 via related AHPC PROTACs)

The versatility of the AHPC-based linker system is demonstrated by its application in developing PROTACs for other important protein targets, such as Bromodomain and Extra-Terminal (BET) proteins and Mitogen-activated protein kinase kinase 1/2 (MEK1/2).

BET Proteins: BET proteins (BRD2, BRD3, BRD4) are epigenetic readers that play a crucial role in transcriptional regulation and are implicated in various cancers. BET-targeting PROTACs, such as BETd-260, have shown potent degradation of BET proteins in osteosarcoma and hepatocellular carcinoma cells. nih.govfrontiersin.org These PROTACs can induce almost complete depletion of BRD2, BRD3, and BRD4 at nanomolar concentrations and within a few hours of treatment. nih.gov This degradation leads to the suppression of key oncogenes like c-Myc and induces apoptosis in cancer cells. frontiersin.org The efficacy of BET PROTACs like ARV-771 in preclinical models of castration-resistant prostate cancer further highlights their therapeutic potential. researchgate.net

MEK1/2: The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is common in many cancers. nih.govnih.gov PROTACs have been developed to target MEK1 and MEK2. For example, coumarin-based MEK1/2 PROTACs have demonstrated effective, time- and dose-dependent degradation of both MEK1 and MEK2. nih.gov One such PROTAC, P6b, achieved DC50 values of 0.3 μM for MEK1 and 0.2 μM for MEK2 in A549 lung cancer cells. nih.gov Interestingly, some MEK1/2-targeting PROTACs, like MS934, have been found to also induce the collateral degradation of CRAF in KRAS mutant cells, offering a potential strategy to overcome resistance to MEK inhibitors. biorxiv.orgresearchgate.net

The successful application of AHPC-based PROTACs to these diverse protein families underscores the modularity and broad applicability of this technology for targeted protein degradation in academic research.

Interactive Data Table: Degradation Activity of (S,R,S)-AHPC-C4-NH2 Dihydrochloride-Based PROTACs

| Target Protein | PROTAC | Cell Line | Activity | Reference |

| EED | PROTAC EED degrader-2 | Karpas422 | pKD = 9.27; pIC50 = 8.11 | medchemexpress.com |

| EED, EZH2, SUZ12 | UNC7700 | DB | EED: DC50 = 111 nM, Dmax = 84%; EZH2: DC50 = 275 nM, Dmax = 86%; SUZ12: Dmax = 44% | nih.gov |

| EED, EZH2, SUZ12 | UNC6852 | HeLa, DLBCL | Degradation of all three components | nih.govsigmaaldrich.com |

| BET (BRD2/3/4) | BETd-260 | MNNG/HOS | Complete degradation at 3 nM (24h) | nih.gov |

| BET (BRD2/3/4) | ARV-771 | 22Rv1 | Potent degradation | researchgate.net |

| MEK1, MEK2 | P6b | A549 | MEK1: DC50 = 0.3 μM; MEK2: DC50 = 0.2 μM | nih.gov |

| MEK1/2, CRAF | MS934 | KRAS mutant cells | Collateral degradation of CRAF | biorxiv.orgresearchgate.net |

Functional Dissection of Protein Roles in Biological Processes

PROTACs, including those derived from this compound, offer a unique and powerful approach to dissect the multifaceted roles of proteins in complex biological processes. nih.govsigmaaldrich.com Unlike traditional inhibitors that only block a specific function, often the catalytic activity, of a protein, PROTACs mediate the degradation of the entire protein. nih.gov This eliminates all functions of the target protein, including its enzymatic activity, scaffolding functions, and protein-protein interactions. nih.gov

This comprehensive removal of the target protein allows researchers to gain a more complete understanding of its biological significance. For instance, the degradation of receptor tyrosine kinases (RTKs) by PROTACs has revealed their ability to disrupt scaffolding functions and degrade mutant forms that are resistant to kinase inhibitors. nih.gov Similarly, the use of PROTACs against MEK1/2 has not only confirmed their role in the canonical ERK signaling cascade but also provided a tool to investigate their non-catalytic functions, such as their involvement in the nuclear export of ERK and the regulation of other proteins. nih.gov

Development of Advanced Chemical Probes for Cellular Pathway Interrogation

The development of PROTACs has significantly expanded the chemical biology toolbox for interrogating cellular pathways. rsc.org These molecules serve as advanced chemical probes that allow for the acute and reversible control of protein levels, providing a level of temporal control that is often difficult to achieve with genetic methods like RNA interference or CRISPR. nih.govfrontiersin.org The ability to rapidly induce protein degradation allows researchers to study the immediate consequences of protein loss and to dissect dynamic cellular processes. southcoastbiosciencesdtp.ac.uk

PROTACs derived from scaffolds like this compound can be used to validate the role of specific proteins in disease and to identify their potential as drug targets. nih.govnih.gov By observing the phenotypic effects of degrading a particular protein, researchers can gain insights into its function within a specific signaling pathway. southcoastbiosciencesdtp.ac.uk The development of photo-activatable or "caged" PROTACs further enhances their utility as chemical probes, enabling spatiotemporal control over protein degradation. frontiersin.org

Investigation of Protein Homeostasis and Turnover Dynamics

PROTACs are invaluable tools for studying protein homeostasis, the process by which cells maintain a stable and functional proteome. nih.gov By inducing the rapid degradation of a specific protein, researchers can monitor the cellular response to this perturbation and study the mechanisms that regulate protein synthesis, folding, and degradation. discoverx.com

The catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target protein molecules, makes them particularly well-suited for studying protein turnover dynamics. nih.govyoutube.com Researchers can use PROTACs to perform pulse-chase-like experiments at the protein level, allowing for the measurement of protein degradation rates and the investigation of how these rates are influenced by various cellular signals and stresses. The ability to observe the kinetics of protein degradation and the subsequent cellular response provides a deeper understanding of the dynamic nature of the proteome. rsc.orgelifesciences.orgbiorxiv.org

Structure Activity Relationship Sar Studies and Analog Development in S,r,s Ahpc C4 Nh2 Dihydrochloride Protac Research

Systematic Variation of Linker Properties (Length, Rigidity, Hydrophilicity)

The linker connecting the VHL ligand to the target protein-binding ligand is not merely a passive spacer. Its properties, including length, chemical composition, and flexibility, are critical determinants of a PROTAC's efficacy. nih.govexplorationpub.comprecisepeg.comresearchgate.net The linker's role is to orient the two ligands in a manner that facilitates the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein. researchgate.net An improperly designed linker can lead to steric hindrance, preventing the formation of the ternary complex, or it may be too long to bring the proteins into effective proximity for ubiquitin transfer. precisepeg.com

Comparative Analysis of Different Linker Chemistries (e.g., Alkyl, PEG)

The choice between different linker chemistries, most commonly alkyl chains and polyethylene (B3416737) glycol (PEG) chains, significantly impacts a PROTAC's physicochemical properties and biological activity. nih.govprecisepeg.comarxiv.org Alkyl linkers, such as the four-carbon chain in (S,R,S)-AHPC-C4-NH2, are hydrophobic and can enhance cell permeability. researchgate.net In contrast, PEG linkers are hydrophilic and can improve the solubility and bioavailability of the PROTAC molecule. precisepeg.comresearchgate.net

The optimal linker chemistry is not universal and must be determined empirically for each target protein and E3 ligase pair. For instance, in the development of Bruton's tyrosine kinase (BTK) PROTACs, a series of degraders with linkers composed of alkyl and ether chains of varying lengths were synthesized, demonstrating the need for systematic linker variation. nih.gov In some cases, replacing an alkyl linker with a PEG linker of similar length has been shown to decrease degradation potency, suggesting that the incorporation of oxygen atoms can be detrimental to PROTAC activity for certain targets. nih.gov Conversely, in other systems, the hydrogen bond accepting capacity of the ether oxygens in a PEG linker can form favorable interactions within the ternary complex, enhancing stability and degradation. nih.gov

The development of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2) subunit EED provides a concrete example. The degrader UNC6852, which incorporates a VHL ligand, was shown to effectively degrade EED, EZH2, and SUZ12. nih.gov This highlights the successful application of VHL-recruiting PROTACs with specific linker compositions in achieving degradation of target protein complexes. The use of (S,R,S)-AHPC-C4-NH2 in EED-targeted PROTACs underscores the utility of the C4 alkyl linker in this context. bpsbioscience.commedchemexpress.commedchemexpress.comcaltagmedsystems.co.uk

| Linker Type | Key Characteristics | Impact on PROTAC Properties | Representative Examples in VHL-based PROTACs |

| Alkyl Chains | Hydrophobic, flexible | Can enhance cell permeability; may decrease water solubility. nih.govresearchgate.net | (S,R,S)-AHPC-C4-NH2 bpsbioscience.commedchemexpress.commedchemexpress.comcaltagmedsystems.co.uk, PROTACs targeting BTK nih.gov |

| PEG Chains | Hydrophilic, flexible | Can improve solubility and bioavailability; may have lower metabolic stability. precisepeg.comresearchgate.net | PROTACs targeting BRD4 nih.gov |

| Rigid Linkers (e.g., alkynes, piperazines) | Constrained conformation | Can pre-organize the PROTAC for optimal binding, potentially increasing potency; may improve metabolic stability. nih.govmusechem.com | ARD-69 (Androgen Receptor degrader) nih.gov |

Optimization of Linker Attachment Points on Target Ligands

The position at which the linker is attached to the target protein ligand is a critical parameter in PROTAC design. explorationpub.com This "exit vector" must be carefully chosen to ensure that the warhead retains high affinity for its target while also allowing the linker to extend towards the E3 ligase without causing steric clashes. explorationpub.com The optimal attachment point is typically a solvent-exposed region of the ligand that is not essential for target binding. explorationpub.com

Modifications to the (S,R,S)-AHPC VHL Ligand Moiety and their Effects on E3 Ligase Affinity

The (S,R,S)-AHPC ligand is a derivative of the well-established VHL ligand, VH032. researchgate.net The affinity of this moiety for the VHL E3 ligase is paramount for the formation of a stable ternary complex and subsequent target degradation. Researchers have conducted systematic SAR studies on the VH032 scaffold to understand how modifications to its structure affect VHL binding. researchgate.netnih.gov

These studies have revealed several key insights. The (R)-hydroxyproline motif is crucial for binding to VHL, forming a critical hydrogen bond with Ser110 of VHL. researchgate.net Modifications to the acetamide (B32628) group of VH032 led to the development of second-generation inhibitors with improved potency. musechem.com For example, replacing the acetyl group with other moieties has been shown to modulate binding affinity. A comprehensive study systematically investigated substitutions at both the left-hand side (LHS) and right-hand side (RHS) of the Hyp-based VHL binders. nih.gov This has led to the development of VHL ligands with significantly improved binding affinities, which in turn can lead to more potent PROTACs. researchgate.net

| Modification Site on (S,R,S)-AHPC Scaffold | Type of Modification | Effect on VHL Affinity | Reference |

| LHS (tert-butyl group side) | Substitution of the tert-butyl group | Can be tolerated to some extent, but bulky substitutions may decrease affinity. | nih.gov |

| LHS (amide linkage) | Replacement with bioisosteres (e.g., urea) | Can modulate binding and physicochemical properties. | nih.gov |

| RHS (thiazole-phenyl group) | Substitution on the phenyl ring | Can be modified to enhance interactions with VHL. | nih.gov |

| Hydroxyproline (B1673980) | Replacement of the hydroxyl group | Detrimental to binding affinity. | researchgate.net |

Stereochemical Considerations in PROTAC Design and Efficacy

The specific stereochemistry of the VHL ligand, denoted as (S,R,S)-AHPC, is not arbitrary. The three-dimensional arrangement of atoms is critical for high-affinity binding to the VHL protein. The (2S, 4R) configuration of the hydroxyproline ring is essential for positioning the hydroxyl group to form a key hydrogen bond with the Ser110 residue in the VHL binding pocket. researchgate.net The (2S) configuration of the adjacent amino acid with the tert-butyl group is also important for optimal interactions.

The critical nature of this stereochemistry is highlighted by the fact that the diastereomer with an inverted stereocenter at the hydroxyl group (i.e., (S,S,S)-AHPC) exhibits significantly reduced or no binding to VHL. researchgate.net This inactive epimer is often used as a negative control in experiments to demonstrate that the observed protein degradation is indeed dependent on the formation of a productive ternary complex mediated by the active PROTAC. The use of such controls helps to rule out off-target effects or non-PROTAC-mediated degradation. Therefore, the precise (S,R,S) stereochemistry of the AHPC moiety is a fundamental design principle for creating effective VHL-recruiting PROTACs.

Methodologies for Preclinical Evaluation of S,r,s Ahpc C4 Nh2 Dihydrochloride Based Protacs in Research Settings

In Vitro Biochemical Assays for PROTAC Characterization

Before assessing the effects of a PROTAC in a cellular environment, a series of in vitro biochemical assays are crucial to confirm its fundamental properties. These assays focus on the direct molecular interactions and biochemical consequences of the PROTAC, providing a foundational understanding of its potential to function as a protein degrader.

Binding Affinity Measurements (e.g., ITC, SPR)

A critical initial step in characterizing a novel PROTAC is to measure its binding affinity for both the target protein and the recruited E3 ligase. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in quantifying these interactions. jove.comacs.org

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n). jove.comresearchgate.net For instance, in the evaluation of EED-targeted PROTACs, which utilize a linker analogous to (S,R,S)-AHPC-C4-NH2, ITC could be employed to determine the binding affinity of the PROTAC to the EED protein, a core subunit of the Polycomb Repressive Complex 2 (PRC2). sigmaaldrich.commedchemexpress.cn Published research on such PROTACs has reported a high binding affinity to EED, with a pKD (the negative logarithm of the KD) of approximately 9.0. sigmaaldrich.commedchemexpress.cnresearchgate.net

Surface Plasmon Resonance (SPR) is another powerful technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface where one of the binding partners is immobilized. acs.orgresearchgate.net SPR not only provides the equilibrium dissociation constant (KD) but also the kinetic parameters of binding, including the association rate constant (ka) and the dissociation rate constant (kd). This kinetic information is particularly valuable for PROTACs, as the stability of the ternary complex (PROTAC-target-E3 ligase) can significantly influence degradation efficiency. researchgate.netnih.gov An SPR-based assay can be designed to quantify the stability of the ternary complex formed by the PROTAC, the POI, and the VHL E3 ligase. researchgate.netnih.gov

| Technique | Parameters Measured | Sample Data (Illustrative) |

| Isothermal Titration Calorimetry (ITC) | KD, ΔH, n | pKD for PROTAC binding to EED: ~9.0 sigmaaldrich.commedchemexpress.cnresearchgate.net |

| Surface Plasmon Resonance (SPR) | KD, ka, kd | Ternary complex dissociation half-life |

Ubiquitination Assays

Following the confirmation of binding, it is essential to demonstrate that the PROTAC can successfully facilitate the ubiquitination of the target protein by the recruited E3 ligase. In vitro ubiquitination assays are performed to directly visualize this key step in the mechanism of action. nih.govumh.es

These assays typically involve combining the purified target protein, the E3 ligase complex (in this case, the VHL complex), ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and ATP in the presence and absence of the PROTAC. The reaction mixture is then analyzed by Western blot using an antibody specific for the target protein. An increase in the molecular weight of the target protein, corresponding to the addition of ubiquitin molecules (polyubiquitination), confirms the PROTAC's ability to induce this post-translational modification. umh.es For PROTACs utilizing the (S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) linker to recruit VHL, this assay would confirm that the VHL-PROTAC-target ternary complex is competent to mediate the transfer of ubiquitin to the target protein.

Cellular Assays for Induced Protein Degradation

While in vitro assays confirm the molecular mechanism of a PROTAC, cellular assays are necessary to evaluate its efficacy in a more physiologically relevant context. These assays measure the PROTAC-induced degradation of the target protein within living cells and assess the functional consequences of this degradation.

Western Blotting and Immunofluorescence for Protein Level Quantification

Western Blotting is a standard and widely used technique to quantify the levels of a specific protein in cell lysates. researchgate.netumh.es To evaluate a PROTAC, cells are treated with varying concentrations of the compound for a defined period. Subsequently, the cells are lysed, and the total protein is separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the target protein. A dose-dependent reduction in the target protein band intensity indicates successful degradation. For EED-targeted PROTACs, Western blot analysis has demonstrated the rapid degradation of not only EED but also other core components of the PRC2 complex, namely EZH2 and SUZ12. sigmaaldrich.commedchemexpress.cnresearchgate.net

Immunofluorescence offers a more visual and spatially resolved method to assess protein degradation. youtube.com Cells are treated with the PROTAC, fixed, and then stained with an antibody against the target protein, which is conjugated to a fluorescent dye. Microscopic imaging is then used to visualize and quantify the fluorescence intensity, providing a measure of the protein levels within individual cells and their subcellular localization. This technique can corroborate the findings from Western blotting and provide additional insights into the degradation process.

Quantitative Proteomics Approaches for Degradation Profiling

To gain a comprehensive understanding of a PROTAC's selectivity, quantitative proteomics can be employed. nih.govyoutube.com Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, followed by mass spectrometry, allow for the simultaneous quantification of thousands of proteins in cells treated with the PROTAC versus a control. This global proteomic profiling can confirm the selective degradation of the intended target while also identifying any off-target proteins that are degraded. nih.gov For an EED-targeted PROTAC, this analysis would ideally show a significant and selective reduction in the levels of EED, EZH2, and SUZ12, with minimal impact on the abundance of other proteins in the proteome. researchgate.net

Cell-Based Phenotypic Assays for Functional Consequences of Degradation

The ultimate goal of a therapeutic PROTAC is to elicit a specific biological response by degrading its target. Cell-based phenotypic assays are therefore crucial to assess the functional consequences of target protein degradation. The choice of assay is dependent on the biological role of the target protein.

For EED-targeted PROTACs, since the PRC2 complex plays a critical role in cell proliferation in certain cancers, a relevant phenotypic assay is a cell proliferation or viability assay. sigmaaldrich.commedchemexpress.cnresearchgate.net For example, in PRC2-dependent cancer cell lines, treatment with EED-targeted PROTACs has been shown to cause a potent and selective inhibition of cell proliferation, with reported half-maximal growth inhibition (GI50) values in the range of 49-58 nM. sigmaaldrich.commedchemexpress.cnresearchgate.net This demonstrates that the degradation of the PRC2 complex by the PROTAC translates into a functionally significant anti-proliferative effect.

| Assay | Purpose | Sample Data (Illustrative) |

| Western Blotting | Quantify target protein levels | Dose-dependent degradation of EED, EZH2, and SUZ12 sigmaaldrich.commedchemexpress.cnresearchgate.net |

| Immunofluorescence | Visualize and quantify protein levels in situ | Reduced fluorescence of target protein post-treatment |

| Quantitative Proteomics | Assess degradation selectivity | Selective downregulation of PRC2 complex components researchgate.netnih.gov |

| Cell Proliferation Assay | Measure functional impact on cell viability | GI50 of 49-58 nM in PRC2-dependent cancer cells sigmaaldrich.commedchemexpress.cnresearchgate.net |

Target Engagement and Selectivity Profiling in Cellular Systems

The preclinical assessment of (S,R,S)-AHPC-C4-NH2 dihydrochloride-based PROTACs involves a multi-faceted approach to determine how they interact with their intended target and to what extent they affect other proteins within the cell. This is crucial for establishing a therapeutic window and minimizing potential off-target effects. The primary goals are to confirm that the PROTAC binds to its target protein and the E3 ligase simultaneously, leading to the formation of a productive ternary complex, and to ensure that the subsequent protein degradation is highly selective for the target.

A key example of the application of this compound is in the development of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2), a crucial regulator of gene expression. eubopen.orgresearchgate.netmedchemexpress.cnnih.gov Specifically, these PROTACs are designed to bind to the Embryonic Ectoderm Development (EED) subunit of PRC2. eubopen.orgresearchgate.netmedchemexpress.cnnih.gov Research has demonstrated that targeting EED with a VHL-recruiting PROTAC can lead to the degradation of not only EED but also other core components of the PRC2 complex, such as EZH2 and SUZ12. eubopen.orgresearchgate.netmedchemexpress.cnnih.gov

Initial characterization of EED-targeted PROTACs utilizing a linker derived from (S,R,S)-AHPC-C4-NH2 has shown potent binding to EED, with a pKD in the nanomolar range (pKD ~ 9.0). eubopen.orgresearchgate.netnih.gov These PROTACs have also been found to effectively inhibit the enzymatic activity of the PRC2 complex, with a pIC50 of approximately 8.1. eubopen.orgresearchgate.netnih.gov Furthermore, they selectively inhibit the proliferation of cancer cell lines that are dependent on PRC2, with a half-maximal growth inhibition (GI50) in the range of 49-58 nM. eubopen.orgresearchgate.netnih.gov

To confirm target engagement in a cellular environment, several advanced techniques are utilized:

Cellular Thermal Shift Assay (CETSA®): This biophysical assay is based on the principle that the binding of a ligand to a protein can alter its thermal stability. researchgate.netnih.govnih.gov In the context of PROTACs, CETSA can be used to confirm the engagement of the PROTAC with both the target protein and the E3 ligase in intact cells. researchgate.netpelagobio.compelagobio.com By measuring the amount of soluble protein remaining after heat treatment at various temperatures, a melting curve can be generated. A shift in this curve in the presence of the PROTAC indicates a direct interaction. nih.govnih.gov This method is particularly valuable as it does not require any modification of the compound or the target protein. researchgate.netnih.govnih.gov

NanoBRET™ Target Engagement Assay: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of a compound to a target protein in living cells. eubopen.orgsigmaaldrich.compromegaconnections.com The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added. eubopen.orgsigmaaldrich.compromegaconnections.com When the PROTAC is introduced, it competes with the tracer for binding to the target, leading to a decrease in the BRET signal in a dose-dependent manner. eubopen.orgsigmaaldrich.com This allows for the quantitative assessment of target occupancy and the determination of intracellular affinity. sigmaaldrich.com

Western Blotting for Protein Degradation: A fundamental method to observe the primary outcome of PROTAC action is to measure the levels of the target protein. Following treatment of cells with the PROTAC, cell lysates are prepared and subjected to SDS-PAGE and Western blotting using antibodies specific for the target protein. A reduction in the protein band intensity compared to untreated controls provides direct evidence of degradation. This technique was used to show that an EED-targeted PROTAC, UNC6852, which utilizes a VHL ligand, leads to a significant decrease in the protein levels of EED and EZH2. medchemexpress.eumedchemexpress.com

Quantitative Mass Spectrometry-Based Proteomics: To assess the selectivity of a PROTAC across the entire proteome, quantitative mass spectrometry is the gold standard. nih.gov Techniques such as Tandem Mass Tag (TMT) labeling allow for the simultaneous quantification of thousands of proteins from cells treated with the PROTAC versus control cells. nih.gov This provides a global view of protein level changes and can confirm that the degradation effect is specific to the intended target and its associated complex members, while other proteins remain unaffected. For example, in studies with the EED-targeted degrader UNC6852, whole proteome analysis of HeLa cells treated with the compound showed that out of over 5,000 quantified proteins, only EED and EZH2 were significantly degraded. nih.gov

These methodologies, when used in combination, provide a comprehensive profile of a PROTAC's behavior in a cellular setting, which is essential for its advancement as a potential therapeutic.

Below are interactive data tables summarizing the findings from preclinical evaluations of EED-targeted PROTACs based on VHL recruitment.

Table 1: Cellular Activity of an EED-Targeted PROTAC

This table summarizes the key potency metrics for a representative EED-targeted PROTAC. eubopen.orgresearchgate.netnih.gov

| Parameter | Value | Description |

| pKD | ~ 9.0 | Binding affinity to the EED protein. |

| pIC50 | ~ 8.1 | Inhibition of PRC2 enzymatic activity. |

| GI50 | 49-58 nM | Half-maximal growth inhibition of PRC2-dependent cancer cells. |

Table 2: Selectivity Profile of an EED-Targeted PROTAC (UNC6852) in HeLa Cells

This table illustrates the high selectivity of an EED-targeted PROTAC as determined by quantitative proteomics. nih.gov

| Protein | Log2 Fold Change (PROTAC-treated/Control) | Significance (p-value) | Description |

| EED | -0.5 | < 0.01 | The intended direct target of the PROTAC. |

| EZH2 | -0.5 | < 0.01 | A core component of the PRC2 complex, degraded along with EED. |

| SUZ12 | -0.34 | Not Significant | Another core component of the PRC2 complex, showing modest degradation. |

| Other Proteins | No significant change | > 0.01 | The vast majority of the ~5,452 quantified proteins showed no significant change in abundance. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.